Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-
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Overview
Description
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyrrolizine moieties, with a thienyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe final cyclization step can be achieved using reagents such as Lewis acids or bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substituents.
Pyrrolo[2,3-b]indole: Features an indole moiety instead of a thienyl group.
Pyrrolo[2,3-b]quinoline: Contains a quinoline ring system fused to the pyrrole ring.
Uniqueness
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
757188-65-1 |
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Molecular Formula |
C13H8N2OS |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
3-thiophen-3-yl-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C13H8N2OS/c16-13-10-2-1-4-15(10)12-9(6-14-11(12)13)8-3-5-17-7-8/h1-7,14H |
InChI Key |
WEVXKMWIYFDISF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CSC=C4 |
Origin of Product |
United States |
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